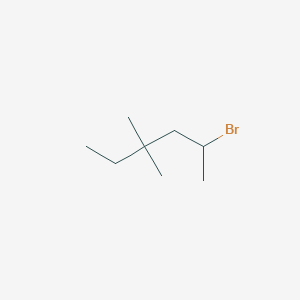

2-Bromo-4,4-dimethylhexane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17Br |

|---|---|

Molecular Weight |

193.12 g/mol |

IUPAC Name |

2-bromo-4,4-dimethylhexane |

InChI |

InChI=1S/C8H17Br/c1-5-8(3,4)6-7(2)9/h7H,5-6H2,1-4H3 |

InChI Key |

YVJPSFVBWCCFKL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)CC(C)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4,4-dimethylhexane

CAS Number: 1486681-07-5

Disclaimer: Specific experimental data and applications for 2-Bromo-4,4-dimethylhexane are limited in publicly available scientific literature. This guide provides a comprehensive overview of its known properties and contextualizes its potential synthesis and reactivity based on established principles of organic chemistry for secondary bromoalkanes. The experimental protocols described are general methods applicable to the synthesis of similar compounds.

Introduction

This compound is a halogenated alkane characterized by a bromine atom at the second position of a hexane (B92381) chain with two methyl groups at the fourth position. As a secondary bromoalkane, it serves as a potential intermediate in organic synthesis, offering a reactive handle for the introduction of various functional groups through nucleophilic substitution and elimination reactions. Its structure presents steric hindrance around the tertiary carbon at the 4-position, which can influence its reactivity. This guide is intended for researchers, scientists, and drug development professionals, providing a summary of its chemical properties and potential synthetic utility.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 1486681-07-5 | [1][2][3][4][5] |

| Molecular Formula | C₈H₁₇Br | [1][2][3][4] |

| Molecular Weight | 193.12 g/mol | [1][2][5] |

| IUPAC Name | This compound | [1] |

| SMILES | CCC(C)(C)CC(C)Br | [1][3] |

| InChI | InChI=1S/C8H17Br/c1-5-8(3,4)6-7(2)9/h7H,5-6H2,1-4H3 | [1][4] |

| InChIKey | YVJPSFVBWCCFKL-UHFFFAOYSA-N | [1][4] |

| Purity (typical) | 98% | [2][5] |

| Appearance | Not specified (likely a liquid) |

Synthesis and Experimental Protocols

General Protocol for Radical Bromination of an Alkane

This method involves the free-radical substitution of a hydrogen atom with a bromine atom. For 4,4-dimethylhexane, this reaction would likely yield a mixture of products, with the secondary carbons being more reactive than the primary ones. The selectivity for the 2-position would be influenced by the relative stability of the secondary radical.

Reaction: 4,4-dimethylhexane + Br₂ --(uv light or heat)--> this compound + HBr

Experimental Workflow:

Caption: General workflow for the radical bromination of an alkane.

Detailed Methodology:

-

Preparation: A solution of the starting alkane (e.g., 4,4-dimethylhexane) in a suitable inert solvent like carbon tetrachloride is prepared in a reaction vessel equipped with a reflux condenser and a dropping funnel.

-

Reaction: The solution is heated to reflux or irradiated with a UV lamp to initiate the reaction. A solution of bromine in the same solvent is added dropwise. The reaction is monitored by the disappearance of the bromine color.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess bromine is quenched by washing with a solution of sodium thiosulfate. The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent like magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to isolate this compound.

General Protocol for Synthesis from the Corresponding Alcohol

This method involves the conversion of the hydroxyl group of 4,4-dimethylhexan-2-ol (B13611733) into a bromide using a suitable brominating agent.

Reaction: 4,4-dimethylhexan-2-ol + PBr₃ -> this compound + H₃PO₃

Experimental Workflow:

Caption: General workflow for the synthesis of a bromoalkane from an alcohol.

Detailed Methodology:

-

Preparation: The starting alcohol, 4,4-dimethylhexan-2-ol, is dissolved in a dry, inert solvent such as diethyl ether in a flask under an inert atmosphere and cooled in an ice bath.

-

Reaction: Phosphorus tribromide (PBr₃) is added dropwise to the cooled solution with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified time to ensure complete conversion.

-

Work-up: The reaction mixture is cooled and then carefully poured over ice. The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed by rotary evaporation, and the resulting crude product is purified by vacuum distillation.

Reactivity and Potential Applications in Drug Discovery

As a secondary bromoalkane, this compound is expected to undergo both nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The specific pathway is dependent on the reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature.

Nucleophilic Substitution Reactions

The bromine atom can be displaced by a variety of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds, a fundamental transformation in the synthesis of more complex molecules, including potential drug candidates.

-

Sₙ2 Mechanism: With strong, sterically unhindered nucleophiles in a polar aprotic solvent, a bimolecular substitution is likely.

-

Sₙ1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent, a unimolecular pathway involving the formation of a secondary carbocation intermediate may occur.

Caption: Competing Sₙ1 and Sₙ2 nucleophilic substitution pathways.

Elimination Reactions

In the presence of a strong, sterically hindered base, this compound can undergo elimination to form alkenes. The major product will be determined by Zaitsev's rule (more substituted alkene) or Hofmann's rule (less substituted alkene), depending on the steric bulk of the base.

-

E2 Mechanism: A concerted, bimolecular elimination favored by strong bases.

-

E1 Mechanism: A unimolecular elimination that proceeds through a carbocation intermediate, competing with the Sₙ1 reaction.

Caption: Competing E1 and E2 elimination pathways.

Role in Drug Discovery

While there is no specific information on the use of this compound in drug discovery, bromoalkanes, in general, are valuable precursors. They can be used to introduce alkyl chains into larger molecules, which can modulate properties like lipophilicity, binding affinity, and metabolic stability. For instance, the bromo group can be substituted by nitrogen, oxygen, or sulfur nucleophiles to create amines, ethers, and thioethers, which are common functional groups in pharmaceutical compounds.

Safety Information

As with any halogenated hydrocarbon, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Specific toxicity data is not available, but it should be treated as a potentially hazardous chemical.

Conclusion

This compound is a secondary bromoalkane with potential as a synthetic intermediate. Although specific applications and detailed experimental procedures for this compound are not well-documented, its reactivity can be predicted based on the established chemistry of similar halogenated alkanes. This guide provides a framework for its synthesis and potential transformations, offering a valuable resource for chemists in research and development. Further investigation is required to fully characterize its properties and explore its utility in synthetic and medicinal chemistry.

References

An In-depth Technical Guide to the Physical Properties of 2-Bromo-4,4-dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Bromo-4,4-dimethylhexane. Due to the compound's specific nature, experimental data is limited. This document compiles available computed data and presents a generalized experimental workflow for the synthesis of similar secondary bromoalkanes, offering valuable insights for researchers working with this and related molecules.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. The majority of the available data is computed, as experimental determination for this specific compound is not widely published.

| Property | Value | Source |

| Molecular Formula | C8H17Br | PubChem[1] |

| Molecular Weight | 193.12 g/mol | PubChem[1] |

| CAS Number | 1486681-07-5 | Moldb, Guidechem[2][3] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | CCC(C)(C)CC(C)Br | PubChem[1] |

| InChI Key | YVJPSFVBWCCFKL-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3-AA | 4 | PubChem[1] |

| Computed Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Computed Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Computed Hydrogen Bond Acceptor Count | 0 | PubChem[1] |

| Computed Rotatable Bond Count | 3 | PubChem[1] |

Experimental Protocols: A Generalized Approach

Synthesis of this compound via Hydrobromination of 4,4-dimethylhex-1-ene

This protocol describes the reaction of 4,4-dimethylhex-1-ene with hydrogen bromide to yield this compound, following Markovnikov's rule.

Materials:

-

4,4-dimethylhex-1-ene

-

Hydrogen bromide (HBr) solution (e.g., 48% in acetic acid or as a gas)

-

Anhydrous diethyl ether or other suitable inert solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel or gas inlet tube

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4,4-dimethylhex-1-ene in a suitable anhydrous solvent such as diethyl ether. The flask is then cooled in an ice bath to 0°C.

-

Addition of HBr: Slowly add the hydrogen bromide solution to the stirred solution of the alkene. If using HBr gas, it can be bubbled directly into the solution. The addition should be controlled to maintain the reaction temperature below 10°C to minimize side reactions.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting alkene.

-

Work-up: Once the reaction is complete, the reaction mixture is carefully quenched by the slow addition of a saturated sodium bicarbonate solution to neutralize any excess acid. The mixture is then transferred to a separatory funnel.

-

Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are then washed with brine, and dried over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator. The crude product can be further purified by fractional distillation under reduced pressure to yield pure this compound.

Visualizations

The following diagrams illustrate the generalized experimental workflow for the synthesis of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Caption: Logical relationship in the hydrobromination of 4,4-dimethylhex-1-ene.

References

2-Bromo-4,4-dimethylhexane molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-4,4-dimethylhexane, with a focus on its molecular characteristics. The information herein is intended to support research and development activities where this compound is of interest.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and interpretation of experimental results.

| Property | Value |

| Molecular Formula | C8H17Br[1][2][3] |

| Molecular Weight | 193.12 g/mol [1][2][3] |

| CAS Number | 1486681-07-5[1] |

Structural and Chemical Identity

This compound is a halogenated alkane. Its structure consists of a hexane (B92381) backbone with a bromine atom substituted at the second carbon and two methyl groups attached to the fourth carbon.

The relationship between the compound's name, its structural components, and its fundamental properties is illustrated in the diagram below.

Caption: Logical relationship of this compound's nomenclature and properties.

Experimental Protocols

General Protocol for ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the bromoalkane sample in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 400 MHz).

-

Data Acquisition: Acquire the ¹H NMR spectrum. Key parameters to set include the number of scans, relaxation delay, and spectral width.

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections.

-

Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and splitting patterns to deduce the connectivity of the atoms.

General Protocol for Gas Chromatography (GC) Analysis

Gas Chromatography (GC) is a common technique for separating and analyzing volatile compounds. It is frequently used to determine the purity of a sample.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the bromoalkane in a volatile organic solvent such as hexane or ethyl acetate (B1210297) (e.g., 1 mg/mL).

-

Instrumentation: Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or mid-polarity column) and a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the heated injection port of the GC.

-

Separation: The components of the sample are separated in the column based on their boiling points and interactions with the stationary phase. An appropriate temperature program for the oven is crucial for good separation.

-

Detection and Analysis: The separated components are detected as they exit the column, producing a chromatogram. The purity of the sample can be estimated by comparing the area of the main peak to the total area of all peaks. For structural confirmation, the mass spectrum of the peak of interest can be analyzed if a GC-MS system is used.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-4,4-dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-4,4-dimethylhexane. The information herein is intended to support synthetic chemistry, structural elucidation, and quality control activities where this compound is utilized. This guide includes a summary of predicted spectral data, a detailed experimental protocol for spectral acquisition, and a visualization of the molecular structure and proton relationships.

Molecular Structure and Proton Environments

This compound possesses a chiral center at the second carbon (C2), leading to diastereotopic protons in the adjacent methylene (B1212753) group (C3). The molecule has six distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. Understanding the chemical shifts, multiplicities, and coupling constants of these protons is fundamental for its structural verification.

The structure and proton designations are as follows:

-

H-a: Methyl protons at C1

-

H-b: Methine proton at C2

-

H-c: Methylene protons at C3 (diastereotopic)

-

H-d: Methyl protons of the gem-dimethyl group at C4

-

H-e: Methylene protons at C5

-

H-f: Methyl protons at C6

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) and are predicted based on the influence of the electronegative bromine atom and the overall alkyl structure. Coupling constants (J) are estimated based on typical values for acyclic alkanes.

| Signal | Assignment | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) |

| A | -CH(Br)CH₃ | ~1.75 | Doublet (d) | 3H | ~6.8 |

| B | -CH (Br)CH₃ | ~4.10 | Multiplet (m) | 1H | - |

| C | -CH(Br)CH₂ - | ~1.80 - 1.95 | Multiplet (m) | 2H | - |

| D | -C(CH₃ )₂- | ~0.90 | Singlet (s) | 6H | N/A |

| E | -CH₂ CH₃ | ~1.30 | Quartet (q) | 2H | ~7.5 |

| F | -CH₂CH₃ | ~0.85 | Triplet (t) | 3H | ~7.5 |

Spin-Spin Coupling and Multiplicity

The predicted multiplicities arise from spin-spin coupling between non-equivalent neighboring protons.

-

The H-a protons are split by the H-b proton, resulting in a doublet.

-

The H-b proton is coupled to the H-a protons and the diastereotopic H-c protons, leading to a complex multiplet.

-

The H-c protons are coupled to the H-b proton and are diastereotopic, resulting in a complex multiplet.

-

The H-d protons are on a quaternary carbon and have no adjacent protons, thus they appear as a singlet.

-

The H-e protons are split by the H-f protons into a quartet.

-

The H-f protons are split by the H-e protons into a triplet.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a general methodology for the acquisition of a ¹H NMR spectrum for a compound such as this compound.

a) Sample Preparation

-

Weigh approximately 5-25 mg of purified this compound into a clean, dry vial.[1]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[1]

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to prevent distortion of the magnetic field.[1][2]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a 5 mm NMR tube, ensuring the sample height is adequate for the spectrometer.[3]

-

Cap the NMR tube and label it appropriately.

b) Instrument Parameters (for a 400 MHz Spectrometer)

-

Pulse Sequence: A standard single-pulse experiment.

-

Temperature: 298 K (25 °C).

-

Spectral Width: Typically 0-12 ppm for a ¹H spectrum.

-

Acquisition Time: Approximately 2-4 seconds.

-

Relaxation Delay: 1-5 seconds. A longer delay may be necessary for accurate integration, especially for quaternary carbons in ¹³C NMR.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Receiver Gain: Optimized for the specific sample and instrument.

c) Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Calibrate the spectrum by setting the TMS peak to 0 ppm.

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Visualization of Molecular Structure and Proton Connectivity

The following diagram illustrates the structure of this compound and the key through-bond connectivities that give rise to the predicted ¹H NMR splitting patterns.

Caption: Molecular structure of this compound with proton designations.

References

13C NMR Spectral Analysis of 2-Bromo-4,4-dimethylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromo-4,4-dimethylhexane. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted chemical shifts based on established principles of 13C NMR spectroscopy and data from analogous structures. It also outlines a comprehensive experimental protocol for acquiring the 13C NMR spectrum of the title compound.

Predicted 13C NMR Spectral Data

The chemical structure of this compound (C8H17Br) dictates the number and approximate chemical shifts of the signals in its 13C NMR spectrum. The molecule possesses eight carbon atoms in distinct chemical environments, which would theoretically result in eight unique signals. The predicted chemical shifts are summarized in Table 1. These predictions are based on the analysis of similar bromoalkanes and dimethylated alkanes. The presence of the electronegative bromine atom is expected to deshield the adjacent carbon (C2), shifting its resonance downfield. The quaternary carbon (C4) and the methyl groups attached to it will also exhibit characteristic shifts.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Environment | Predicted Chemical Shift (δ, ppm) |

| C1 | Primary (CH3) | 11 - 15 |

| C2 | Secondary (CHBr) | 50 - 60 |

| C3 | Secondary (CH2) | 45 - 55 |

| C4 | Quaternary (C) | 30 - 40 |

| C5 | Secondary (CH2) | 40 - 50 |

| C6 | Primary (CH3) | 8 - 12 |

| C7 (4-CH3) | Primary (CH3) | 28 - 35 |

| C8 (4-CH3) | Primary (CH3) | 28 - 35 |

Note: These are predicted values and may vary from experimental results.

Molecular Structure and Carbon Numbering

To visualize the atomic arrangement and facilitate the assignment of NMR signals, the chemical structure of this compound is presented below.

Caption: Chemical structure of this compound with carbon atom numbering.

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a standard procedure for the acquisition of a 13C NMR spectrum of this compound.

1. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (B151607) (CDCl3) is a common and suitable solvent for non-polar to moderately polar organic compounds like this compound.[1][2] Other deuterated solvents such as deuterated benzene (B151609) (C6D6) or deuterated acetone (B3395972) ((CD3)2CO) can also be used depending on sample solubility and desired spectral resolution.

-

Sample Concentration: Dissolve approximately 10-50 mg of purified this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. The optimal concentration may vary depending on the instrument's sensitivity.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).[1] Modern NMR spectrometers often use the residual solvent peak as a secondary reference.[3]

2. NMR Instrument Parameters:

The following are typical acquisition parameters for a 13C NMR experiment on a 400 MHz or 500 MHz spectrometer. These may need to be optimized for the specific instrument and sample.

-

Spectrometer Frequency: e.g., 100 or 125 MHz for 13C.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (at): 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation and accurate integration, although routine 13C spectra are often not integrated.

-

Number of Scans (ns): Due to the low natural abundance of the 13C isotope, a larger number of scans is required compared to 1H NMR.[4][5] Typically, this ranges from several hundred to several thousand scans, depending on the sample concentration and desired signal-to-noise ratio.

-

Spectral Width (sw): A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected chemical shift range for aliphatic compounds.[5][6]

-

Temperature: Room temperature (e.g., 298 K).

3. Data Processing:

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm).

-

Peak Picking: Identify and label the chemical shifts of all observed peaks.

Logical Workflow for 13C NMR Analysis

The process of obtaining and interpreting a 13C NMR spectrum follows a logical workflow, from sample preparation to final data analysis.

Caption: Workflow for 13C NMR spectral acquisition and analysis.

References

- 1. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. C7H16 C-13 nmr spectrum of 2-methylhexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2-methylhexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. bhu.ac.in [bhu.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

Unraveling the Mass Spectrometry Fragmentation of 2-Bromo-4,4-dimethylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrum of 2-Bromo-4,4-dimethylhexane is expected to be characterized by several key fragmentation pathways, primarily driven by the presence of the bromine atom and the stable tertiary carbocations that can be formed. The molecular ion peak is anticipated to be weak or absent, a common characteristic for aliphatic bromoalkanes. A distinctive feature will be the presence of isotopic peaks for bromine-containing fragments, with two peaks of roughly equal intensity separated by two mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[1][2][3]

The fragmentation is expected to be initiated by the ionization of the bromine atom's lone pair electrons. Key fragmentation mechanisms include:

-

Alpha-Cleavage: The cleavage of the C-C bond adjacent to the carbon-bromine bond is a common pathway for alkyl halides.[4][5] This can lead to the formation of a resonance-stabilized cation.

-

Heterolytic Cleavage of the C-Br Bond: The direct cleavage of the carbon-bromine bond results in the loss of a bromine radical and the formation of a secondary carbocation.

-

Rearrangements: The initial carbocations may undergo rearrangements to form more stable carbocations, which will be reflected in the observed fragment ions.

Predicted Major Fragment Ions

Based on these principles, the following table summarizes the predicted major fragment ions for this compound, their corresponding mass-to-charge ratios (m/z), and the proposed fragmentation origin.

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 192/194 | Molecular Ion | [C₈H₁₇Br]⁺ | Electron Ionization |

| 135/137 | [C₄H₈Br]⁺ | [CH₃-CH(Br)-CH₂-C(CH₃)₂]⁺ | Loss of C₄H₉ radical (butyl radical) via cleavage of the C4-C5 bond. |

| 113 | [C₈H₁₇]⁺ | [C₈H₁₇]⁺ | Loss of Br radical. |

| 57 | [C₄H₉]⁺ | [(CH₃)₃C]⁺ | Cleavage of the C3-C4 bond, forming a stable tert-butyl cation. This is expected to be a major peak. |

| 43 | [C₃H₇]⁺ | [CH₃-CH-CH₃]⁺ | Further fragmentation of larger ions. |

| 41 | [C₃H₅]⁺ | [CH₂=CH-CH₂]⁺ | Allylic cation, formed through rearrangement and fragmentation. |

| 29 | [C₂H₅]⁺ | [CH₃-CH₂]⁺ | Ethyl cation, from cleavage of the terminal ethyl group. |

Experimental Protocols

To experimentally determine the mass spectrum of this compound, the following general protocol would be employed:

1. Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL.

2. Mass Spectrometry Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source would be the ideal instrument.

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the fragment ions.

-

GC Conditions (for GC-MS):

-

Column: A non-polar column, such as a DB-5ms or HP-5ms.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Data Acquisition: Acquire mass spectra over a range of m/z 20 to 300.

Visualization of the Fragmentation Pathway

The logical flow of the primary fragmentation pathways of this compound can be visualized using the following diagram.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification is essential to confirm these predicted fragmentation patterns and to obtain precise relative abundance data for each fragment ion. The methodologies and predicted data presented here serve as a valuable resource for researchers engaged in the analysis and characterization of halogenated organic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Bromo-4,4-dimethylhexane

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2-Bromo-4,4-dimethylhexane. The document details the expected vibrational modes, presents predicted absorption data in a structured format, outlines a detailed experimental protocol for spectral acquisition, and includes a visual workflow for the analytical process. This guide is intended to serve as a valuable resource for the molecular characterization of this and structurally related alkyl halides.

Molecular Structure and Predicted Vibrational Modes

This compound is a halogenated alkane. Its structure consists of a hexane (B92381) backbone with a bromine atom substituted at the second carbon and two methyl groups at the fourth carbon. The infrared spectrum of this molecule is primarily defined by the vibrational frequencies of its constituent functional groups: the aliphatic C-H bonds and the C-Br bond.

The key vibrational modes that give rise to characteristic absorption bands in the IR spectrum are:

-

C-H Stretching: These vibrations arise from the carbon-hydrogen bonds within the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups of the hexane chain.

-

C-H Bending (Deformation): These include scissoring, wagging, and twisting motions of the C-H bonds.

-

C-Br Stretching: The stretching vibration of the carbon-bromine bond is a key characteristic feature for alkyl bromides.[1][2][3]

-

C-C Skeletal Vibrations: The stretching and bending of the carbon-carbon single bonds within the hexane backbone contribute to the fingerprint region of the spectrum.

Predicted Infrared Absorption Data

While a publicly available experimental spectrum for this compound is not readily found, a reliable prediction of its key absorption bands can be formulated based on the well-established characteristic absorption frequencies of alkyl halides and alkanes. The expected characteristic IR absorption peaks are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 2960 - 2850 | Strong | C-H stretching (from methyl and methylene groups) |

| 1470 - 1450 | Medium | C-H bending (scissoring) |

| 1385 - 1365 | Medium | C-H bending (from the gem-dimethyl group) |

| ~1250 | Medium | CH₂ wagging |

| 690 - 515 | Strong | C-Br stretching[2] |

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a widely used and highly effective method for analyzing liquid samples.[4] It requires minimal sample preparation and provides high-quality spectra.

Objective: To acquire a high-quality mid-infrared spectrum of liquid this compound.

Materials:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

-

Sample of this compound.

-

Pasteur pipette or dropper.

-

Appropriate solvent for cleaning (e.g., isopropanol (B130326) or acetone).

-

Lint-free wipes.

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its initial diagnostic checks.

-

Confirm that the ATR accessory is correctly installed in the sample compartment of the spectrometer.

-

-

Background Spectrum Acquisition:

-

Before analyzing the sample, a background spectrum must be collected. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

-

Ensure the ATR crystal surface is clean and dry.

-

Initiate the background scan using the spectrometer's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Sample Application:

-

Using a clean Pasteur pipette or dropper, place a small drop of this compound onto the center of the ATR crystal.[4] The sample should be sufficient to completely cover the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan using the spectrometer's software. The same number of scans as the background should be used for consistency.

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum in terms of absorbance or transmittance.

-

-

Cleaning:

-

After the measurement is complete, thoroughly clean the ATR crystal.[4]

-

Wipe away the bulk of the sample with a lint-free wipe.

-

Apply a small amount of a suitable solvent (like isopropanol) to a new lint-free wipe and clean the crystal surface.

-

Allow the solvent to fully evaporate before running the next sample.

-

Data Interpretation Workflow

The process of analyzing an infrared spectrum follows a logical progression from initial data acquisition to the final identification of the compound's structural features.

Caption: Workflow for Infrared Spectroscopy Analysis.

This guide provides a foundational understanding of the infrared spectroscopy of this compound. For definitive structural confirmation, it is recommended to use this data in conjunction with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

References

Stereochemistry of 2-Bromo-4,4-dimethylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of 2-bromo-4,4-dimethylhexane. Due to the presence of a chiral center at the second carbon atom, this compound exists as a pair of enantiomers: (R)-2-bromo-4,4-dimethylhexane and (S)-2-bromo-4,4-dimethylhexane. This document outlines the fundamental principles of its stereoisomerism, potential synthetic pathways, methods for enantiomeric separation and analysis, and the significance of its stereochemistry in scientific research and development. While specific experimental data for this compound is limited in publicly accessible literature, this guide provides detailed methodologies and representative data from analogous chiral bromoalkanes to serve as a practical reference for researchers.

Introduction to the Stereochemistry of this compound

This compound is a halogenated alkane with the chemical formula C₈H₁₇Br. The core of its stereochemistry lies in the tetrahedral carbon atom at the C2 position. This carbon is bonded to four different substituents: a bromine atom (Br), a hydrogen atom (H), a methyl group (-CH₃), and a 3,3-dimethylbutyl group (-CH₂C(CH₃)₃). This asymmetry makes the C2 carbon a chiral center, giving rise to two non-superimposable mirror images known as enantiomers.

These enantiomers, designated as (R)- and (S)- based on the Cahn-Ingold-Prelog priority rules, exhibit identical physical properties such as boiling point, density, and refractive index. However, they differ in their interaction with plane-polarized light, a property known as optical activity. One enantiomer will rotate the plane of polarized light to the right (dextrorotatory, (+)), while the other will rotate it to the left (levorotatory, (-)) by an equal magnitude. The specific rotation is a characteristic physical constant for a pure enantiomer under defined conditions.

Key Stereochemical Features:

-

Chiral Center: C2 carbon atom.

-

Stereoisomers: Two enantiomers, (R)-2-bromo-4,4-dimethylhexane and (S)-2-bromo-4,4-dimethylhexane.

-

Optical Activity: Enantiomers are optically active, rotating plane-polarized light in opposite directions. A 1:1 mixture of the two enantiomers, known as a racemic mixture, is optically inactive.

Synthesis of this compound

The synthesis of this compound would likely proceed through the free-radical bromination of the parent alkane, 4,4-dimethylhexane. This reaction is typically initiated by ultraviolet (UV) light or heat.

General Synthetic Pathway: Free-Radical Bromination

The reaction involves the substitution of a hydrogen atom with a bromine atom. While bromination is generally selective for the most substituted carbon atom, the structure of 4,4-dimethylhexane presents multiple secondary carbons where bromination can occur.

An In-depth Technical Guide to the Solubility of 2-Bromo-4,4-dimethylhexane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-bromo-4,4-dimethylhexane in various organic solvents. In the absence of specific publicly available quantitative solubility data for this compound, this guide synthesizes information based on the general principles of solubility for alkyl halides, qualitative expectations, and detailed experimental protocols for determining solubility.

Core Concepts: Solubility of Bromoalkanes

This compound is a halogenated alkane. Its solubility is primarily governed by the "like dissolves like" principle. The molecule consists of a polar carbon-bromine (C-Br) bond and a nonpolar eight-carbon alkyl chain. The large, bulky alkyl group dominates the molecule's physical properties, making it largely nonpolar.

The key intermolecular forces at play are London dispersion forces, which are significant due to the size of the molecule, and weaker dipole-dipole interactions arising from the C-Br bond. For dissolution to occur, the intermolecular forces between the solute molecules and the solvent molecules must be overcome, and new forces must be established between the solute and solvent.

Generally, alkyl halides are soluble in most organic solvents because the energy required to break the existing intermolecular attractions is comparable to the energy released when new attractions are formed between the haloalkane and the solvent.[1][2] Conversely, they are typically insoluble in water because the strong hydrogen bonds between water molecules are energetically more favorable than the weaker interactions that would be formed with the haloalkane.[1]

Expected Solubility of this compound

Based on its molecular structure and the general behavior of bromoalkanes, this compound is expected to be soluble in or miscible with a wide range of nonpolar and weakly polar organic solvents. Solvents with similar, predominantly dispersion-force-based intermolecular interactions will be most effective at dissolving this compound.

The following table summarizes the expected qualitative solubility of this compound in a variety of common organic solvents. "Miscible" indicates that the two liquids are expected to form a homogeneous solution in all proportions.

| Solvent Class | Solvent Name | Expected Solubility | Rationale |

| Nonpolar Solvents | |||

| Alkanes | Hexane, Heptane, Cyclohexane | Miscible | "Like dissolves like"; similar nonpolar nature and reliance on London dispersion forces. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | Miscible | Predominantly nonpolar with strong dispersion forces. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible | Ethers are effective solvents for a wide range of organic compounds. |

| Halogenated Solvents | Dichloromethane, Chloroform | Miscible | Similar intermolecular forces. |

| Polar Aprotic Solvents | |||

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble to Miscible | The polarity of the ketone may lead to slightly less ideal mixing than with nonpolar solvents, but solubility is still expected to be high. |

| Esters | Ethyl acetate | Soluble to Miscible | Similar to ketones, good solubility is expected. |

| Polar Protic Solvents | |||

| Alcohols | Methanol, Ethanol | Moderately to Sparingly Soluble | The hydrogen bonding in alcohols makes them more polar. The large nonpolar part of this compound will limit its solubility in these solvents. |

| Water | Insoluble | The strong hydrogen bonding network of water prevents the nonpolar haloalkane from dissolving.[1] |

Experimental Protocols for Solubility Determination

As no specific experimental data for the solubility of this compound is readily available, a general experimental protocol for determining the solubility of a liquid compound in an organic solvent is provided below. This can be adapted for both qualitative and quantitative measurements.

Qualitative Solubility Determination

Objective: To rapidly assess whether this compound is soluble, sparingly soluble, or insoluble in a given solvent at room temperature.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, ethanol)

-

Small test tubes with stoppers

-

Pipettes or graduated cylinders

-

Vortex mixer (optional)

Procedure:

-

Add approximately 1 mL of the chosen organic solvent to a clean, dry test tube.

-

Add one drop (approximately 0.05 mL) of this compound to the solvent.

-

Stopper the test tube and shake it vigorously for 30-60 seconds. A vortex mixer can be used for more consistent mixing.

-

Allow the mixture to stand for at least one minute and observe.

-

Observation:

-

Soluble/Miscible: A clear, homogeneous solution with no visible separation of layers.

-

Sparingly Soluble: The mixture may appear cloudy or form a fine emulsion that is slow to separate.

-

Insoluble: Two distinct layers are visible.

-

Quantitative Solubility Determination (Isothermal Method)

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound

-

Chosen organic solvent

-

Jacketed reaction vessel or temperature-controlled water bath

-

Magnetic stirrer and stir bar

-

Analytical balance

-

Gas chromatograph (GC) or other suitable analytical instrument

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Equilibrate the jacketed vessel or water bath to the desired temperature (e.g., 25 °C).

-

Add a known volume of the organic solvent to the vessel.

-

Begin stirring the solvent.

-

Slowly add this compound to the solvent in small, known increments until a slight excess of the solute is observed as a separate phase (e.g., persistent cloudiness or a second layer that does not dissolve).

-

Allow the mixture to stir for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Stop stirring and allow the undissolved solute to settle.

-

Carefully extract a known volume of the clear, saturated supernatant (the top layer).

-

Dilute the extracted sample to a known volume with the pure solvent.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC) to determine the concentration of this compound.

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

Visualizations

Caption: General experimental workflow for solubility determination.

Caption: Logical relationship of factors influencing solubility.

References

An In-depth Technical Guide to 2-Bromo-4,4-dimethylhexane and its Class of Compounds for Drug Discovery Professionals

Disclaimer: Publicly available, in-depth technical data, including experimental protocols and specific applications for 2-Bromo-4,4-dimethylhexane (CAS: 1486681-07-5), is limited. This guide provides a comprehensive overview of the available information for this compound and utilizes 2-bromohexane (B146007) as a well-documented analogue to illustrate the typical properties, synthesis, and reactivity of secondary bromoalkanes relevant to research and development in the pharmaceutical sciences.

Introduction to this compound

This compound is a halogenated alkane that belongs to the class of organic building blocks. Its structure, featuring a secondary bromide and a sterically hindered dimethyl group, makes it a potential intermediate in organic synthesis. While specific applications in drug development are not documented, its general class of compounds, alkyl halides, are fundamental for creating carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs).

Physicochemical Properties

Detailed experimental data for this compound is scarce. The following table summarizes its basic identifiers and computed physicochemical properties.

| Property | Value | Source |

| CAS Number | 1486681-07-5 | [1] |

| Molecular Formula | C8H17Br | [1] |

| Molecular Weight | 193.12 g/mol | [1] |

| IUPAC Name | This compound | PubChem |

| Canonical SMILES | CCC(C)(C)CC(C)Br | PubChem |

| Computed XLogP3 | 4.2 | PubChem |

| Computed Boiling Point | Data Not Available | |

| Computed Melting Point | Data Not Available | |

| Computed Density | Data Not Available |

Commercial Availability

This compound is available from several commercial suppliers as a research chemical, typically with a purity of 98% or higher.

| Supplier | Purity | Available Quantities |

| Moldb | ≥ 98% | 500mg, 5g |

| BLD Pharm | Inquire | Inquire |

Case Study: 2-Bromohexane as a Representative Secondary Bromoalkane

Due to the limited specific data for this compound, this section will focus on the well-characterized analogue, 2-bromohexane (CAS: 3377-86-4). This compound shares the key structural feature of a secondary alkyl bromide and serves as an excellent model for understanding the synthesis and reactivity pertinent to this class of molecules.

Physicochemical and Spectroscopic Data of 2-Bromohexane

The following table summarizes the key experimental and spectroscopic data for 2-bromohexane.

| Property | Value | Source |

| Molecular Formula | C6H13Br | [2][3] |

| Molecular Weight | 165.07 g/mol | [2][4] |

| Boiling Point | 143 °C | [1] |

| Density | 1.1891 g/mL | [1] |

| Solubility | Soluble in alcohols and nonpolar organic solvents; limited solubility in water. | [2] |

| Appearance | Colorless liquid | [1][2] |

| ¹H NMR | Spectrum available | [4][5] |

| ¹³C NMR | Spectrum available | [4] |

| IR Spectroscopy | Spectrum available | [4][6] |

| Mass Spectrometry | Spectrum available | [7] |

Synthesis of Secondary Bromoalkanes: The Case of 2-Bromohexane

A common and regioselective method for the synthesis of 2-bromoalkanes is the hydrobromination of a terminal alkene.[1][8] This reaction proceeds via an electrophilic addition mechanism following Markovnikov's rule, where the bromine atom adds to the more substituted carbon of the double bond.[8][9]

This protocol is adapted from a microscale laboratory procedure for the synthesis of 2-bromohexane.[9][10]

Materials:

-

1-Hexene (0.5 mL)

-

48% aqueous Hydrobromic Acid (2.0 mL)

-

Tetrabutylammonium bromide (150 mg) or another phase-transfer catalyst

-

10% Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

5 mL conical vial with a spin vane

-

Water-jacketed condenser

-

Hickman still for distillation

Procedure:

-

Combine 1-hexene, 48% aqueous hydrobromic acid, and the phase-transfer catalyst in a 5 mL conical vial equipped with a spin vane.[9][10]

-

Attach a water-jacketed condenser and reflux the mixture with magnetic stirring for 1 to 2 hours.[9]

-

After cooling to room temperature, add 1 mL of hexane and transfer the mixture to a separatory funnel (or use a pipette for microscale extraction).

-

Separate the lower aqueous layer.

-

Wash the organic layer with a 10% sodium bicarbonate solution until the aqueous layer is basic, as confirmed by pH paper. This step neutralizes any remaining acid.[9]

-

Dry the organic layer over anhydrous sodium sulfate.[9]

-

Purify the crude 2-bromohexane by distillation. The boiling point of 2-bromohexane is approximately 143°C.[1][9]

Caption: Workflow for the synthesis of 2-bromohexane.

Reactivity of Secondary Bromoalkanes

Secondary bromoalkanes like 2-bromohexane can undergo both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The predominant pathway is influenced by the nature of the nucleophile/base, the solvent, and the reaction temperature.[11][12]

In these reactions, the bromine atom is replaced by a nucleophile.

-

SN2 Mechanism: A strong nucleophile in a polar aprotic solvent favors this bimolecular, one-step mechanism, which results in an inversion of stereochemistry if the carbon atom is a chiral center.

-

SN1 Mechanism: A weak nucleophile in a polar protic solvent favors this unimolecular, two-step mechanism that proceeds through a carbocation intermediate, leading to a racemic mixture of products if the starting material is chiral.

In elimination reactions, a molecule of HBr is removed to form an alkene.

-

E2 Mechanism: A strong, bulky base favors this bimolecular, one-step elimination.

-

E1 Mechanism: A weak base and heat favor this unimolecular, two-step elimination that also proceeds through a carbocation intermediate.

Caption: Competing reaction pathways for 2-bromohexane.

Applications in Drug Development and Medicinal Chemistry

While there are no specific documented uses of this compound in drug discovery, the introduction of alkyl chains and sterically hindered groups can be a strategic approach in medicinal chemistry. The corresponding 4,4-dimethylhexyl moiety could be incorporated into a lead compound to:

-

Increase Lipophilicity: The alkyl group can enhance the compound's ability to cross cell membranes, potentially improving oral bioavailability.

-

Modulate Binding Affinity: The bulky dimethyl group can probe hydrophobic pockets in target proteins, potentially increasing binding affinity and selectivity.

-

Serve as a Bioisostere: The alkyl group can act as a non-aromatic bioisostere for other groups, which may improve the metabolic stability of the drug candidate.

Conclusion

This compound is a commercially available secondary bromoalkane with potential as a building block in organic synthesis. Due to a lack of detailed publicly available data, its specific properties and reactivity are inferred from the behavior of closely related analogues such as 2-bromohexane. A comprehensive understanding of the synthesis and reactivity of this class of compounds is essential for its effective utilization in the design and development of new therapeutic agents. Further research into the specific properties and reactions of this compound would be beneficial for expanding its application in medicinal chemistry.

References

- 1. 2-Bromohexane - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. CAS 3377-86-4: 2-Bromohexane | CymitQuimica [cymitquimica.com]

- 4. 2-Bromohexane | C6H13Br | CID 18805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-BROMOHEXANE(3377-86-4) 1H NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Hexane, 2-bromo- [webbook.nist.gov]

- 8. brainly.com [brainly.com]

- 9. chemistry-online.com [chemistry-online.com]

- 10. 2-Bromohexane Reaction Lab Report - 568 Words | Bartleby [bartleby.com]

- 11. Substitution and Elimination Reactions - Chemistry Steps [chemistrysteps.com]

- 12. chemguide.co.uk [chemguide.co.uk]

Safety Data Sheet for 2-Bromo-4,4-dimethylhexane: A Technical Guide

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Bromo-4,4-dimethylhexane is publicly available. This guide has been compiled using data from computationally derived sources and information on structurally similar compounds, primarily its isomer 2-Bromohexane. The information provided should be used as a guideline for handling and safety procedures, and a comprehensive risk assessment should be conducted before use.

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the known and anticipated safety information for this compound.

Chemical and Physical Properties

Quantitative data for this compound is primarily based on computational models.[1] Key physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C8H17Br | PubChem[1] |

| Molecular Weight | 193.12 g/mol | PubChem[1] |

| CAS Number | 1486681-07-5 | Moldb[2] |

Note: Experimental data for properties such as boiling point, melting point, and flash point are not available for this compound. For the structural isomer 2-Bromohexane, the boiling point is reported to be between 146-147 °C and the flash point is 47 °C.

Hazard Identification and GHS Classification

The hazard classification for this compound is inferred from its structural similarity to other alkyl bromides and the specific data available for 2-Bromohexane.[3] Alkyl bromides are generally recognized as being flammable and causing irritation to the skin, eyes, and respiratory system.

Based on the data for 2-Bromohexane, this compound is anticipated to be classified as follows under the Globally Harmonized System (GHS):

-

Flammable Liquids: Category 3

-

Skin Corrosion/Irritation: Category 2

-

Serious Eye Damage/Eye Irritation: Category 2A

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)

GHS Pictograms:

Caption: Anticipated GHS Pictograms for this compound.

Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

A summary of key precautionary statements is provided in the table below.

| Category | Statement Code | Statement |

| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Information

Specific toxicological data for this compound is not available. The toxicological properties of alkyl halides can vary, but they are generally known to have the potential for toxicity.[4][5] Some alkyl bromides have been shown to be mutagenic. Inhalation is a primary route of exposure for volatile alkyl bromides, which can cause irritation to the respiratory tract. Skin contact can lead to irritation due to the defatting action of these substances.

Experimental Protocols: Handling and First Aid

Given the anticipated flammability and irritant properties, the following experimental protocols for safe handling and emergency procedures should be followed. These are general guidelines for handling flammable and irritant liquids.[6][7][8][9]

Safe Handling Workflow

Caption: General workflow for safely handling flammable and irritant liquids.

First Aid Measures

The following first aid measures are recommended based on the anticipated hazards:[3][10]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures

As a flammable liquid, appropriate fire-fighting measures must be in place.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

In the event of a spill or release, the following procedures should be implemented:

-

Evacuate the Area: Remove all personnel from the affected area.

-

Eliminate Ignition Sources: Turn off all ignition sources in the vicinity.

-

Ventilate the Area: Ensure adequate ventilation.

-

Contain the Spill: Use a non-combustible absorbent material like sand or earth to contain the spill.

-

Collect and Dispose: Collect the absorbed material into a suitable container for disposal as hazardous waste. Do not let the product enter drains.

References

- 1. This compound | C8H17Br | CID 64716430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1486681-07-5 | this compound - Moldb [moldb.com]

- 3. echemi.com [echemi.com]

- 4. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. - Division of Research Safety | Illinois [drs.illinois.edu]

- 7. actenviro.com [actenviro.com]

- 8. ehs.yale.edu [ehs.yale.edu]

- 9. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 10. assets.thermofisher.com [assets.thermofisher.com]

Methodological & Application

Formation of (4,4-dimethylhexan-2-yl)magnesium bromide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophilic agents widely employed in organic synthesis for the formation of carbon-carbon bonds. The synthesis of Grignard reagents from sterically hindered secondary alkyl halides, such as 2-Bromo-4,4-dimethylhexane, presents unique challenges due to slower reaction rates and a higher propensity for side reactions, including elimination and Wurtz coupling. This document provides detailed application notes and protocols for the successful formation of (4,4-dimethylhexan-2-yl)magnesium bromide and its subsequent reaction with an electrophile. Understanding and controlling the reaction parameters are crucial for maximizing the yield of the desired Grignard reagent and minimizing the formation of impurities.

Application

The Grignard reagent derived from this compound, (4,4-dimethylhexan-2-yl)magnesium bromide, is a valuable intermediate for introducing the bulky and lipophilic 4,4-dimethylhexan-2-yl group into a molecule. This moiety can be of interest in medicinal chemistry and materials science for modifying the steric and electronic properties of a target structure. A common application of such Grignard reagents is their reaction with carbonyl compounds to produce secondary or tertiary alcohols. For instance, the reaction of (4,4-dimethylhexan-2-yl)magnesium bromide with an aldehyde like benzaldehyde (B42025) yields a secondary alcohol, 1-phenyl-2-(4,4-dimethylhexan-2-yl)ethanol, a scaffold that can be further elaborated in drug discovery programs.

Data Presentation

The successful formation of Grignard reagents from sterically hindered secondary alkyl bromides is highly dependent on the reaction conditions. Below is a summary of typical reaction parameters and expected outcomes.

| Parameter | Condition | Expected Outcome/Yield | Notes |

| Reagents | |||

| This compound | 1.0 equiv | - | Ensure high purity to avoid side reactions. |

| Magnesium Turnings | 1.2 - 1.5 equiv | - | Use of fresh, high-purity magnesium is critical. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | - | THF is generally preferred over diethyl ether for less reactive halides due to its higher boiling point and better solvating properties.[1] |

| Initiator | Iodine (1-2 crystals) or 1,2-Dibromoethane (few drops) | - | Essential for activating the magnesium surface. |

| Reaction Conditions | |||

| Temperature | 25-65 °C (Gentle Reflux) | - | Initiation may require gentle heating. Once started, the reaction is exothermic and may need cooling to maintain a steady reflux. |

| Reaction Time | 1 - 4 hours | - | Monitor the consumption of magnesium to determine completion. |

| Atmosphere | Inert (Argon or Nitrogen) | - | Crucial to prevent quenching of the Grignard reagent by atmospheric moisture and oxygen. |

| Yield | |||

| (4,4-dimethylhexan-2-yl)magnesium bromide | - | 60-80% | Yields are highly dependent on the strict adherence to anhydrous conditions and effective initiation. Wurtz coupling is a potential side reaction that can lower the yield. |

Experimental Protocols

Protocol 1: Formation of (4,4-dimethylhexan-2-yl)magnesium bromide

This protocol describes the preparation of the Grignard reagent from this compound.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine crystals or 1,2-Dibromoethane

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Preparation of Glassware: All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of inert gas to ensure anhydrous conditions.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the three-necked flask equipped with a magnetic stir bar. Add a crystal of iodine or a few drops of 1,2-dibromoethane. Gently warm the flask with a heat gun under a slow stream of inert gas until the purple vapor of iodine is observed or bubbles evolve from the 1,2-dibromoethane. This process removes the passivating magnesium oxide layer. Allow the flask to cool to room temperature under the inert atmosphere.

-

Initiation: Add a small amount of anhydrous THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of the this compound solution to the stirred magnesium suspension.

-

The reaction may have an induction period. Gentle warming with a heating mantle may be necessary to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, the appearance of a cloudy, grayish solution, and a gentle reflux.

-

Formation: Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the rate of addition should be controlled to prevent vigorous boiling. If necessary, a water bath can be used to cool the flask.

-

Completion: After the addition is complete, continue to stir the reaction mixture at a gentle reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The completion of the reaction is indicated by the cessation of bubbling and the disappearance of most of the magnesium turnings. The resulting gray-black solution is the Grignard reagent and should be used immediately in the next step.

Protocol 2: Reaction of (4,4-dimethylhexan-2-yl)magnesium bromide with Benzaldehyde

This protocol describes a typical application of the prepared Grignard reagent in a reaction with an aldehyde to form a secondary alcohol.

Materials:

-

Solution of (4,4-dimethylhexan-2-yl)magnesium bromide in THF (from Protocol 1)

-

Benzaldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reaction workup and purification

Procedure:

-

Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice-water bath.

-

Addition of Electrophile: In a separate flask, dissolve benzaldehyde (1.0 equivalent) in anhydrous THF. Add this solution to the dropping funnel and add it dropwise to the stirred Grignard reagent solution while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

-

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to extract the product. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude alcohol can be purified by column chromatography on silica (B1680970) gel to yield the pure 1-phenyl-2-(4,4-dimethylhexan-2-yl)ethanol.

Mandatory Visualizations

Caption: Experimental workflow for the formation of (4,4-dimethylhexan-2-yl)magnesium bromide and its subsequent reaction.

Caption: Reaction pathway for the formation of the Grignard reagent and a subsequent reaction.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Bromo-4,4-dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,4-dimethylhexane is a secondary alkyl halide that presents an interesting case study for nucleophilic substitution reactions. Its structure, featuring a bromine atom on a secondary carbon, allows for competition between SN1 and SN2 pathways. Furthermore, the presence of a bulky tert-butyl group in proximity to the reaction center introduces significant steric hindrance, which plays a crucial role in determining the reaction mechanism and outcome. Understanding the factors that govern the nucleophilic substitution reactions of this substrate is essential for its application in organic synthesis, particularly in the development of novel chemical entities for pharmaceutical and materials science applications.

These application notes provide a comprehensive overview of the theoretical and practical aspects of nucleophilic substitution reactions involving this compound. Detailed experimental protocols for representative reactions are provided, along with expected outcomes based on established principles of physical organic chemistry.

Theoretical Background

Nucleophilic substitution reactions of this compound can proceed through two primary mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).

-

SN1 Reaction: This is a two-step mechanism that proceeds through a carbocation intermediate. The rate-determining step is the unimolecular dissociation of the C-Br bond to form a secondary carbocation. This pathway is favored in polar protic solvents, which can stabilize the carbocation intermediate, and with weak nucleophiles. Due to the planar nature of the carbocation, attack by the nucleophile can occur from either face, potentially leading to a racemic mixture of products if the starting material is chiral.

-

SN2 Reaction: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This pathway is favored by strong, small nucleophiles and polar aprotic solvents. A key feature of the SN2 reaction is the inversion of stereochemistry at the reaction center. For this compound, the significant steric hindrance from the adjacent tert-butyl group and the methyl group on the electrophilic carbon is expected to considerably slow down the rate of SN2 reactions.[1][2][3]

-

Competition with Elimination Reactions: In the presence of strong bases, especially sterically hindered ones, elimination reactions (E1 and E2) can compete with substitution, leading to the formation of alkenes. The E2 mechanism is a one-step process favored by strong, bulky bases, while the E1 mechanism proceeds through the same carbocation intermediate as the SN1 reaction and is favored under similar conditions.

The choice of reaction conditions—specifically the nucleophile, solvent, and temperature—is critical in directing the reaction of this compound towards the desired substitution product and minimizing side reactions.

Experimental Protocols

The following are representative protocols for conducting nucleophilic substitution reactions with this compound. These protocols are designed to illustrate the conditions that favor either an SN1 or an SN2 pathway.

Protocol 1: SN1 Solvolysis in Aqueous Ethanol (B145695)

This protocol describes the solvolysis of this compound in a mixture of ethanol and water, where the solvent acts as the nucleophile. These conditions are designed to favor the SN1 pathway.

Materials:

-

This compound (98% purity)

-

Ethanol (absolute)

-

Deionized water

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.93 g, 10 mmol) and a 50:50 (v/v) mixture of ethanol and water (40 mL).

-

Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) with continuous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 24-48 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add 50 mL of deionized water.

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic extracts and wash with a saturated solution of sodium bicarbonate (2 x 20 mL) to neutralize any HBr formed, followed by a wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product, a mixture of 2-ethoxy-4,4-dimethylhexane and 4,4-dimethylhexan-2-ol, can be purified by fractional distillation or column chromatography on silica (B1680970) gel.

Protocol 2: SN2 Reaction with Sodium Azide (B81097) in DMF

This protocol details the reaction of this compound with sodium azide in a polar aprotic solvent, conditions that are intended to promote the SN2 mechanism.

Materials:

-

This compound (98% purity)

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Diethyl ether

-

Deionized water

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a nitrogen inlet

-

Magnetic stirrer and heating plate

-

Standard glassware for workup and purification

Procedure:

-

To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add sodium azide (0.98 g, 15 mmol) and anhydrous DMF (30 mL).

-

Stir the suspension and add this compound (1.93 g, 10 mmol).

-

Heat the reaction mixture to 60-70 °C with vigorous stirring.

-

Monitor the reaction by TLC or GC. Due to steric hindrance, the reaction may require an extended period (48-72 hours).

-

After completion, cool the mixture to room temperature and pour it into 200 mL of deionized water.

-

Extract the aqueous mixture with diethyl ether (4 x 40 mL).

-

Combine the organic extracts and wash with deionized water (3 x 50 mL) to remove residual DMF, followed by a wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 2-azido-4,4-dimethylhexane by vacuum distillation. Caution: Organic azides can be explosive; handle with care and avoid heating to high temperatures.